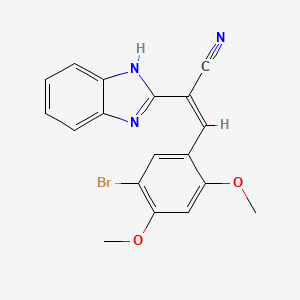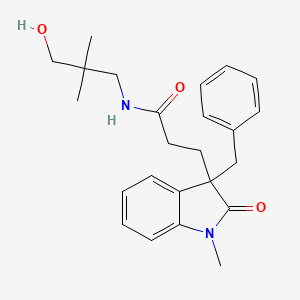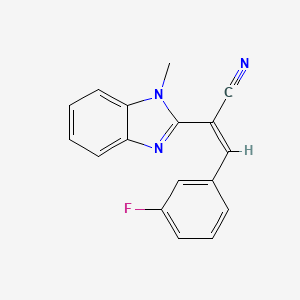
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in cytokine signaling pathways.
作用机制
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide acts as a JAK inhibitor, which means that it blocks the activity of the JAK family of enzymes. These enzymes are involved in cytokine signaling pathways, which are important for the regulation of immune system function. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and promote the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and immune system activation in animal models of autoimmune diseases. In clinical studies, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is that it is a specific inhibitor of the JAK family of enzymes, which means that it has a targeted effect on cytokine signaling pathways. This specificity can be useful in studying the role of JAK enzymes in various diseases. However, one limitation of this compound is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of research could focus on the development of more specific JAK inhibitors that have fewer off-target effects. Another area of research could focus on the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research could explore the potential use of this compound in other diseases, such as cancer and infectious diseases.
合成方法
The synthesis of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 4-pyridinemethanol to form the intermediate compound, 4-methylbenzenesulfonate-4-pyridinemethanol. This intermediate is then reacted with 2-chloroethanol and sodium hydride to form the ethoxyethyl derivative. The final step involves the reaction of the ethoxyethyl derivative with 5-chloro-2-aminobenzenesulfonamide to form this compound.
科学研究应用
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. This compound has been shown to inhibit the JAK family of enzymes, which are involved in cytokine signaling pathways. By inhibiting these enzymes, this compound can reduce inflammation and immune system activation, which are key features of many autoimmune diseases.
属性
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-21-14-8-11(2)13(16)9-15(14)22(19,20)18-10-12-4-6-17-7-5-12/h4-9,18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQCIGKHZKINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5410886.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410887.png)
![3-allyl-5-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410889.png)





![N-[2-(aminocarbonyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5410926.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 3-(4-nitrophenyl)acrylate](/img/structure/B5410937.png)
![N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5410943.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5410964.png)
![1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5410965.png)
![1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-indole-6-carboxamide](/img/structure/B5410969.png)